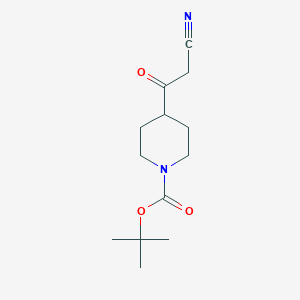

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLLBQBSHAGKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624059 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660406-84-8 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

CAS Number: 660406-84-8 Document Type: Technical Synthesis & Application Guide Version: 2.1 (Scientific Release)[1][2][3]

Part 1: Executive Summary & Chemical Identity[1][2]

Identity & Significance tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8) is a critical pharmacophore scaffold in modern medicinal chemistry.[1][2][3] It serves as a "linchpin" intermediate for the synthesis of fused heterocycles—specifically aminopyrazoles and aminopyrimidines—which are the structural cores of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and PROTAC linkers.[2][3]

Its value lies in the

Physicochemical Profile

| Property | Specification |

| CAS Number | 660406-84-8 |

| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate |

| Synonyms | 1-Boc-4-(cyanoacetyl)piperidine; 1-Boc-4-(2-cyanoacetyl)piperidine |

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Storage | 2–8°C, Hygroscopic (Store under inert gas) |

Part 2: Synthesis & Experimental Protocols

2.1 Retrosynthetic Analysis

The most robust route to CAS 660406-84-8 avoids the unstable acid chloride intermediate.[1][2][3] Instead, it utilizes a Claisen-type condensation between the ester derivative of the piperidine and the anion of acetonitrile.[1][3]

Mechanism:

-

Deprotonation: A strong, bulky base (KOtBu) generates the acetonitrile anion.[2][3]

-

Nucleophilic Attack: The nitrile anion attacks the ester carbonyl of 1-Boc-isonipecotic acid ethyl ester.[1][2][3]

-

Elimination: Ethoxide is eliminated, forming the

-oxonitrile.[1][2][3]

2.2 Detailed Synthesis Protocol

Note: This protocol is designed for 10g scale-up.

Reagents:

Step-by-Step Methodology:

-

Preparation of Anion:

-

Charge a flame-dried 3-neck round bottom flask with anhydrous THF (100 mL) and KOtBu (1.5 equiv).

-

Cool the suspension to 0°C under Nitrogen atmosphere.

-

Add dry Acetonitrile (1.5 equiv) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent polymerization of acetonitrile.

-

Stir for 30 minutes to ensure formation of the acetonitrile anion (a white suspension often forms).[2][3]

-

-

Condensation:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 equiv) in THF (20 mL).

-

Add the ester solution dropwise to the anion suspension at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting ester spot (high Rf) should disappear; the product spot (lower Rf due to polarity) will appear.[2][3]

-

-

Quench & Workup (The "Self-Validating" Step):

-

The reaction mixture will be thick/slurry (potassium salt of the product).[2][3]

-

Dilute with water (100 mL) and wash with Toluene (50 mL).[2][3] Why? This removes unreacted starting material and organic impurities while keeping the product in the aqueous layer as its enolate salt.[3]

-

Acidification: Slowly add 10% Citric Acid or 1N HCl to the aqueous layer until pH ~4-5. The product will precipitate or oil out.[2][3]

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

Part 3: Visualization of Workflows

3.1 Synthesis Pathway Diagram

The following diagram illustrates the Claisen condensation pathway described above.

Figure 1: Synthetic pathway via base-mediated condensation of acetonitrile with the piperidine ester.[1][2][3]

3.2 Application: Heterocycle Formation

The primary utility of CAS 660406-84-8 is its conversion into aminopyrazoles, a scaffold seen in kinase inhibitors.[1][2][3]

Figure 2: Transformation of the beta-oxonitrile into the bioactive aminopyrazole core.[1][2][3]

Part 4: Safety & Handling (E-E-A-T)

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[2][3]

-

Specific Handling: The

-oxonitrile moiety can exist in equilibrium with its enol form.[1][2][3] In proton NMR, this may manifest as a complex splitting pattern or "missing" protons for the methylene group between the carbonyl and nitrile.[3] This is not an impurity; it is a tautomeric characteristic.[1][2][3] -

Storage: Store at -20°C for long term. The Boc group is acid-sensitive; avoid exposure to HCl vapors during storage.[1][2][3]

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 660406-84-8. Retrieved from [Link]

-

Pfizer Inc. Process for the preparation of Janus Kinase Inhibitors.[1][2][3] (Related chemistry for Tofacitinib intermediates). Patent WO2007012953.[1][2][3] Retrieved from [Link][2][3]

Sources

- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

This technical guide details the chemical architecture, synthesis, and medicinal chemistry applications of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8).[1]

Core Scaffold for Kinase Inhibitor & Aminopyrazole Synthesis [1]

Executive Summary

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (also known as N-Boc-4-(cyanoacetyl)piperidine) is a critical

This scaffold is extensively utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and VEGFR inhibitors) where the aminopyrazole moiety functions as a hinge-binding motif.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The compound features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.[2][3] Position 4 is substituted with a 2-cyanoacetyl moiety.[1][4] The methylene protons between the ketone and nitrile are highly acidic (

| Property | Data |

| CAS Number | 660406-84-8 |

| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Functional Groups & Reactivity[1][2][10][11][12]

-

N-Boc Group: Acid-labile protecting group; removed with TFA or HCl/Dioxane to liberate the secondary amine.[1]

-

Ketone: Electrophilic site for nucleophilic attack (e.g., hydrazine, amines).

-

Nitrile: Electrophilic site for cyclization; dictates the formation of amino-heterocycles rather than oxo-heterocycles.[1]

- -Methylene: Nucleophilic site upon deprotonation; allows for further functionalization before cyclization.[1]

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[2][5][6] Method A is preferred for scale-up due to atom economy, while Method B is useful when starting from the carboxylic acid.

Method A: Condensation of Ester with Acetonitrile (Scale-Up Route)

This method utilizes the Claisen-type condensation of the commercially available ester with the anion of acetonitrile.

-

Precursors: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, Acetonitrile.[1]

-

Reagents: Potassium tert-butoxide (KOtBu), THF.[1]

Protocol:

-

Preparation: Charge a flame-dried flask with anhydrous THF and KOtBu (1.5 eq). Cool to -78°C or 0°C depending on scale.[1]

-

Anion Formation: Add anhydrous Acetonitrile (1.5 eq) dropwise. Stir for 30 minutes to generate the cyanomethyl anion.

-

Condensation: Add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature (or reflux for 2-4 hours if conversion is slow). The reaction forms a thick precipitate (enolate salt).

-

Workup: Quench with dilute aqueous acetic acid or HCl (pH ~5). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Activation of Carboxylic Acid (Laboratory Route)

Useful if the methyl ester is not available, starting from N-Boc-isonipecotic acid.[1]

-

Precursors: N-Boc-piperidine-4-carboxylic acid, Potassium Ethyl Cyanoacetate.[1]

-

Reagents: Carbonyldiimidazole (CDI), MgCl₂, Triethylamine.

Protocol:

-

Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous THF.

-

Add CDI (1.1 eq) and stir at RT for 1 hour to form the acyl imidazole intermediate.

-

In a separate vessel, mix Potassium Ethyl Cyanoacetate (1.5 eq), MgCl₂ (1.5 eq), and TEA (3.0 eq) in THF/ACN; stir for 1 hour.

-

Combine the acyl imidazole solution with the magnesium salt mixture. Heat to 50°C overnight.

-

Note: This route often yields the

-keto ester nitrile intermediate, which requires subsequent hydrolysis/decarboxylation. Method A is generally cleaner for the direct nitrile.

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis via Method A and the subsequent critical transformation into an aminopyrazole kinase inhibitor scaffold.

Caption: Synthesis of the beta-ketonitrile scaffold and its conversion to the pharmacologically active 5-aminopyrazole core.

Core Application: Synthesis of Aminopyrazoles[10][11][12][13]

The defining application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is its reaction with hydrazines to form 3-amino-5-(N-boc-piperidin-4-yl)pyrazole .[1] This motif is ubiquitous in kinase inhibitors because the amino-pyrazole pair functions as a donor-acceptor system for hydrogen bonding with the kinase hinge region.[1]

Experimental Protocol: Cyclization to Aminopyrazole

-

Reagents:

-ketonitrile scaffold (1.0 eq), Hydrazine hydrate (1.2 eq) or Substituted Hydrazine (for N-alkyl pyrazoles). -

Solvent: Ethanol or Ethanol/Acetic Acid (10:1).

-

Procedure:

-

Dissolve the

-ketonitrile in Ethanol. -

Add Hydrazine hydrate dropwise.

-

Reflux (80°C) for 2–6 hours. Monitor by LC-MS (Target Mass: MW of scaffold + 32 - 18).[1]

-

Mechanism:[7][8][9][10] The hydrazine attacks the ketone first to form a hydrazone, followed by intramolecular attack of the second nitrogen onto the nitrile carbon. Tautomerization yields the 5-aminopyrazole.[1]

-

-

Isolation: Concentrate in vacuo. The product often precipitates upon addition of diethyl ether or water.

Comparison: Nitrile vs. Ester Reactivity

| Feature | ||

| Reaction with Hydrazine | Yields 5-Aminopyrazole ( | Yields Pyrazolone ( |

| Drug Discovery Role | Hinge binder (Donor-Acceptor-Donor) | H-bond Acceptor / Tautomeric scaffold |

| Key Advantage | Direct installation of exocyclic amine | Requires subsequent chlorination/amination to get amine |

Analytical Characterization Data

To validate the integrity of the synthesized or purchased material, compare against these standard parameters:

-

1H NMR (400 MHz, CDCl3):

-

LC-MS:

Safety & Handling (GHS)[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Precautions: Handle in a fume hood. The

-cyano ketone moiety is potentially reactive; avoid contact with strong oxidizers or reducing agents outside of controlled reactions.[1]

References

-

Synthesis of Beta-Ketonitriles: Ji, Y., et al. "Practical Synthesis of

-Ketonitriles from Carboxylic Esters and Acetonitrile."[1] Journal of Organic Chemistry, 2006. Link[1] -

Aminopyrazole Kinase Inhibitors: Fabbro, D., et al. "Targeting protein kinases in cancer therapy." Nature Reviews Drug Discovery, 2002. Link

-

General Reactivity of Beta-Ketonitriles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] Link[1]

-

Compound Data & Safety: PubChem CID 10353694 (Related Analogues).[1] Link

-

Patent Reference: "Substituted Pyrazoles as Kinase Inhibitors." WO2006084015. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 362703-34-2 | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | Amides | Ambeed.com [ambeed.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. societachimica.it [societachimica.it]

- 7. kishida.co.jp [kishida.co.jp]

- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry, is of significant interest to researchers in drug discovery and development. Its utility as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), underscores the necessity for a comprehensive understanding of its physicochemical characteristics.[1] This guide provides an in-depth analysis of the physical properties of this compound, offering both established data and field-proven insights into its handling and characterization. A thorough grasp of these properties is paramount for its effective application in synthesis, formulation, and quality control.

Chemical Identity and Molecular Structure

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a fine chemical intermediate characterized by a piperidine ring functionalized with a cyanoacetyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen.

| Identifier | Value | Source |

| Chemical Name | tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | N/A |

| CAS Number | 660406-84-8 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 252.31 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | [2] |

| InChI Key | VSLLBQBSHAGKLC-UHFFFAOYSA-N | [4] |

The presence of the Boc protecting group significantly influences the molecule's solubility and stability, making it amenable to a wide range of synthetic transformations. The cyanoacetyl moiety provides a reactive handle for further chemical modifications, crucial for its role as a linker in constructing bifunctional molecules.

Physicochemical Properties: A Detailed Overview

A precise understanding of the physical properties of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Remarks | Source |

| Appearance | White to off-white solid | Visual inspection | N/A |

| Melting Point | Not explicitly reported | Further experimental determination is recommended. | N/A |

| Boiling Point | Not explicitly reported | Expected to be high due to molecular weight and polarity. | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | Qualitative assessment. Specific quantitative data is not readily available. | [5] |

| Predicted XlogP | 1.2 | This value suggests a moderate lipophilicity. | N/A |

Note: The lack of experimentally determined melting and boiling points in readily available literature highlights a gap in the comprehensive characterization of this compound. Researchers are advised to perform these measurements as part of their initial assessment.

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the identity and purity of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, a theoretical analysis of the expected signals is provided below.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include:

-

A singlet for the nine protons of the tert-butyl group.

-

Multiplets for the protons of the piperidine ring.

-

A singlet or multiplet for the methylene protons of the cyanoacetyl group.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms present. Expected signals include:

-

A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

Signals for the carbons of the piperidine ring.

-

Signals for the carbonyl, methylene, and nitrile carbons of the cyanoacetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. The IR spectrum of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is expected to show characteristic absorption bands for:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.

-

C=O (Ketone): A strong, sharp band around 1715 cm⁻¹.[6]

-

C=O (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.

-

C-H (Alkyl): Stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, the expected mass-to-charge ratios for common adducts in high-resolution mass spectrometry (HRMS) would be:

| Adduct | Calculated m/z |

| [M+H]⁺ | 253.1547 |

| [M+Na]⁺ | 275.1366 |

A characteristic fragmentation pattern would likely involve the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da).

Experimental Protocols for Physical Property Determination

For researchers seeking to validate or determine the physical properties of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, the following established protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup and purification.

Methodology:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO, DMF) should be tested.

-

Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound is added incrementally.

-

Observation: The mixture is agitated (e.g., by vortexing or sonication) after each addition. The point at which no more solid dissolves is noted.

-

Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Caption: Workflow for Solubility Assessment.

Spectroscopic Analysis

NMR Sample Preparation:

-

Solvent Choice: Select a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Caption: Workflow for NMR Sample Preparation and Analysis.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is not widely available, information from structurally similar compounds suggests the following precautions.

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin, eye, and respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Inert atmosphere storage is recommended for long-term stability.

Conclusion

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a molecule of significant synthetic value. This guide has consolidated the available physical and chemical data, while also highlighting areas where further experimental characterization is needed. By adhering to the outlined protocols for property determination and safe handling, researchers can effectively and safely utilize this important building block in their drug discovery endeavors. The provided workflows and theoretical spectroscopic analyses serve as a valuable resource for both novice and experienced scientists working with this compound.

References

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Synthonix. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Reddit. What solvents are DMSO/DMF miscible with?. [Link]

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

University of Calgary. 13C NMR Spectroscopy. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. biosynth.com [biosynth.com]

- 3. tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate - CAS:660406-84-8 - Abovchem [abovchem.com]

- 4. 660406-84-8 | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]

- 5. reddit.com [reddit.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Executive Summary

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a strategically designed bifunctional molecule that serves as a cornerstone intermediate in contemporary medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a highly reactive β-ketonitrile moiety, offers a dual platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol with mechanistic insights, and a detailed exploration of its reactivity. We will highlight its field-proven applications in the construction of complex heterocyclic scaffolds, particularly those relevant to kinase inhibitors, and its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from versatile, pre-functionalized building blocks is a key enabler of successful drug development programs. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (henceforth referred to as Boc-CACP ) has emerged as such a building block.

Its molecular architecture consists of two key components:

-

The N-Boc-piperidine scaffold: A widely used saturated heterocycle in pharmaceuticals that often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group provides robust protection during synthetic manipulations while allowing for clean, quantitative deprotection under acidic conditions to reveal a reactive secondary amine for further diversification.

-

The 4-(2-cyanoacetyl) moiety: This β-ketonitrile group is a powerful synthetic handle. The methylene protons situated between the ketone and nitrile groups are highly acidic, facilitating a wide range of carbon-carbon bond-forming reactions. Furthermore, this moiety is a classic precursor for the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

This unique combination makes Boc-CACP an ideal starting point for synthesizing libraries of compounds targeting various disease pathways, from kinase signaling to targeted protein degradation[1].

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties is essential for its effective use in the laboratory.

Core Properties

| Property | Value | Source |

| CAS Number | 660406-84-8 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | [3] |

| Solubility | Soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate | [3] |

Safety and Handling

While specific GHS hazard data for Boc-CACP is not extensively published, analysis of structurally related N-Boc piperidines and cyano compounds provides a reliable safety profile.

-

Hazards: Expected to cause skin and serious eye irritation[4][5][6]. May be harmful if swallowed or inhaled[7][8].

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust.

Synthesis and Mechanistic Insight: A Rational Approach

The most logical and field-proven approach to synthesizing β-ketonitriles like Boc-CACP is a base-mediated condensation between an ester and acetonitrile. This strategy is efficient and leverages readily available starting materials.

Synthesis Workflow

The synthesis can be visualized as a straightforward, two-component condensation reaction.

Caption: Synthesis workflow for Boc-CACP.

Reaction Mechanism

The reaction proceeds via a base-catalyzed Claisen-type condensation mechanism. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the weakly acidic acetonitrile without promoting saponification of the ester.

Caption: Mechanism of base-catalyzed condensation.

Core Reactivity and Synthetic Utility

The true value of Boc-CACP lies in its predictable and versatile reactivity, which allows for systematic molecular elaboration.

The β-Ketonitrile: A Gateway to Heterocycles

The β-ketonitrile functional group is a classic synthon for constructing five- and six-membered heterocycles, many of which are privileged scaffolds in drug design. A prime example is its reaction with guanidine to form a 2-aminopyrimidine ring, a core component of numerous kinase inhibitors.

Key Transformation: Synthesis of a 2-Aminopyrimidine Moiety The reaction proceeds via a condensation-cyclization cascade. The acidic methylene group of Boc-CACP reacts with guanidine, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring.

Caption: Formation of a 2-aminopyrimidine ring.

The N-Boc Group: Controlled Deprotection and Functionalization

The Boc group is stable to the basic conditions used to manipulate the β-ketonitrile moiety. It can be cleanly removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This unmasks the piperidine nitrogen, which can then be functionalized through a variety of standard reactions:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl halides.

This sequential reactivity allows for the independent and controlled modification of two different sites on the molecule, making it a highly valuable and versatile intermediate.

Applications in Drug Development

Core Scaffold for Kinase Inhibitors

Many modern kinase inhibitors, including those targeting Janus kinases (JAKs), rely on a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminopyrimidine scaffold, readily synthesized from Boc-CACP, is an excellent hinge-binding motif. The piperidine portion of the molecule can be used to extend into solvent-exposed regions, allowing for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Versatile Component for PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Boc-CACP is an excellent tool for linker synthesis[1]. After deprotection, the piperidine nitrogen can be used as an attachment point. The cyanoacetyl moiety can be reduced or otherwise modified to provide another attachment point, allowing Boc-CACP to serve as a rigid and defined component within the linker, which is critical for controlling the spatial orientation of the two ligands.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and rationale.

Protocol 1: Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Boc-CACP)

-

Rationale: This protocol utilizes sodium ethoxide, generated in situ, to deprotonate acetonitrile for subsequent condensation with the piperidine ester. The use of an anhydrous solvent is critical to prevent quenching the base and hydrolyzing the ester. An acidic workup neutralizes the reaction and facilitates extraction.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 volumes relative to sodium).

-

Carefully add sodium metal (1.2 equivalents) in small portions, allowing it to react completely to form sodium ethoxide.

-

To this solution, add anhydrous acetonitrile (3.0 equivalents) via syringe and stir for 15 minutes at room temperature.

-

Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 equivalent) in anhydrous ethanol (2 volumes) dropwise over 30 minutes.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting ester is consumed (typically 4-6 hours).

-

Cool the mixture to 0 °C and carefully quench by adding 1 M HCl (aq.) until the pH is ~5-6.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Boc-CACP as a solid.

-

Protocol 2: Synthesis of a Boc-protected 2-Amino-4-(piperidin-4-yl)pyrimidine Derivative

-

Rationale: This protocol demonstrates the utility of Boc-CACP in heterocycle formation. Guanidine hydrochloride is used with a base (e.g., potassium carbonate) to generate free guanidine in situ. A high-boiling polar solvent like n-butanol is used to drive the reaction, which involves the loss of water.

-

Methodology:

-

To a round-bottom flask, add Boc-CACP (1.0 equivalent), guanidine hydrochloride (1.5 equivalents), and potassium carbonate (2.0 equivalents) in n-butanol (10 volumes).

-

Fit the flask with a reflux condenser and heat the mixture to 110-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the n-butanol.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the target aminopyrimidine derivative.

-

Conclusion

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design. By combining a stable, modifiable scaffold with a versatile, reactive functional group, it provides medicinal chemists with a reliable and efficient tool to accelerate the drug discovery process. Its proven utility in constructing complex heterocyclic cores and its potential in the burgeoning field of targeted protein degradation solidify its position as an indispensable building block in the modern synthetic chemist's toolbox.

References

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

PubChem. Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

Pipzine Chemicals. TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China. Available from: [Link]

-

ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available from: [Link]

- Google Patents.CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

IOP Conference Series: Earth and Environmental Science. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. biosynth.com [biosynth.com]

- 3. TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China | CAS 144167-34-4 | Bulk Purchase, Price, Specification, Safety Data [pipzine-chem.com]

- 4. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Comprehensive Guide to the Synonyms and Identifiers of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, the precise identification of a molecule is paramount. A single compound can be known by a multitude of names, a situation that can lead to confusion, procurement errors, and a breakdown in effective scientific communication. This guide provides a comprehensive overview of the synonyms, registry numbers, and structural identifiers for the versatile building block, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate . As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its nomenclature is essential for researchers navigating the complexities of chemical databases, supply chains, and scientific literature.

The Foundation: Core Chemical Identity

At its heart, the molecule is a piperidine ring functionalized at the 4-position with a cyanoacetyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine. This specific arrangement of functional groups gives rise to its systematic name and forms the basis for its various synonyms.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 660406-84-8[1][2][3][4][5][6][7]

This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures unambiguous identification.

A Compendium of Synonyms and Identifiers

The following table provides a detailed list of the names and identifiers associated with tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Understanding these variations is crucial for conducting thorough literature searches and sourcing the correct material.

| Identifier Type | Identifier | Source/Context |

| Systematic (IUPAC) Name | tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Preferred chemical name based on IUPAC nomenclature.[2][3][4][6] |

| CAS Registry Number | 660406-84-8 | Unique identifier assigned by the Chemical Abstracts Service.[1][2][3][4][5][6][7] |

| PubChem CID | 22265410 | Unique identifier in the PubChem database.[1] |

| Common Abbreviation | 1-Boc-4-(2-cyanoacetyl)piperidine | Widely used shorthand in laboratory settings and publications.[4] |

| Alternative Systematic Name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-3-oxopropanenitrile | An alternative, equally valid systematic name.[4] |

| Alternative Name | 1-(tert-Butoxycarbonyl)-4-(cyanoacetyl)piperidine | A variation of the common abbreviation.[4] |

| Alternative Name | 4-(Cyanoacetyl)piperidine, N-BOC protected | Descriptive name indicating the protecting group.[4] |

| Alternative Name | 4-(2-Cyanoacetyl)piperidine-1-carboxylic acid tert-butyl ester | A more descriptive ester-based name.[4] |

| Alternative Name | 1-Piperidinecarboxylic acid, 4-(cyanoacetyl)-, 1,1-dimethylethyl ester | A formal name often used in chemical indexing.[4][6] |

| MDL Number | MFCD08059465 | Identifier used in the MDL/Symyx database, common in supplier catalogs.[1][2][5][6][7] |

| InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)5-4-14/h10H,5-9H2,1-3H3 | International Chemical Identifier. |

| InChIKey | VSLLBQBSHAGKLC-UHFFFAOYSA-N | Hashed version of the InChI for database searching.[1][6] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | Simplified Molecular-Input Line-Entry System string.[5] |

Understanding the Nomenclature: A Structural Perspective

The variety of synonyms arises from different naming conventions and the need for brevity in scientific communication. The use of "Boc" is a classic example of a common abbreviation for the bulky tert-butoxycarbonyl protecting group. This abbreviation significantly simplifies the often lengthy systematic names.

The relationship between the core structure and its primary identifiers can be visualized as follows:

Synthetic Considerations and Practical Applications

General Synthetic Workflow:

A plausible synthetic pathway would involve the reaction of a commercially available N-Boc protected piperidine derivative, such as 1-Boc-piperidine-4-carboxylic acid, with a reagent that can introduce the cyanoacetyl moiety. One common approach is to first convert the carboxylic acid to an activated species (e.g., an acid chloride or an activated ester) and then react it with a nucleophile like the enolate of acetonitrile.

Alternatively, a Knoevenagel condensation of N-Boc-4-formylpiperidine with cyanoacetamide, followed by hydrolysis and decarboxylation, could be a viable route. The choice of synthetic strategy would depend on the starting materials available, desired yield, and scalability of the reaction.

The utility of this compound lies in its bifunctional nature. The cyano and ketone groups of the cyanoacetyl moiety are reactive handles for a variety of chemical transformations, including cyclizations to form heterocyclic rings, while the Boc-protected piperidine provides a scaffold that is common in many biologically active molecules. This makes it a valuable intermediate for the synthesis of complex target molecules in drug discovery programs. For instance, it is listed as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting its application in the development of novel therapeutics that hijack the cell's natural protein degradation machinery.[3]

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not available, a general procedure for a related synthesis, such as the acylation of a Boc-protected amine, can serve as a template. The following is a hypothetical, illustrative protocol.

Step 1: Activation of Cyanoacetic Acid

-

To a solution of cyanoacetic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes to form the activated ester.

Step 2: Acylation of the Piperidine Derivative

-

In a separate flask, dissolve 1-Boc-piperidine-4-carboxamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent.

-

Slowly add the solution of the activated cyanoacetic acid from Step 1 to the piperidine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion of the reaction, filter the mixture to remove any precipitated urea byproduct (if DCC was used).

-

Wash the filtrate with a mild acidic solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.

Conclusion

The accurate identification of chemical compounds is a foundational element of successful research and development. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, with its CAS number 660406-84-8, is a key building block in medicinal chemistry. By understanding its various synonyms and identifiers, researchers can navigate the chemical landscape with greater confidence and precision. This guide serves as a comprehensive resource to aid in the unambiguous identification and effective utilization of this important synthetic intermediate.

References

-

PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]

- Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)

-

Synthonix. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]

-

Chem-Space. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, 660406-84-8. Retrieved February 7, 2026, from [Link]

Sources

- 1. 660406-84-8 | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]

- 2. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate 97% | CAS: 660406-84-8 | AChemBlock [achemblock.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 660406-84-8 CAS Manufactory [m.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. Synthonix, Inc > 660406-84-8 | tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate [synthonix.com]

- 7. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate,660406-84-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

Technical Master Guide: 1-Boc-4-(2-cyanoacetyl)piperidine

CAS: 660406-84-8 | Formula: C₁₃H₂₀N₂O₃ | MW: 252.31 g/mol

Part 1: Executive Summary & Strategic Utility

1-Boc-4-(2-cyanoacetyl)piperidine is a high-value pharmacophore precursor used extensively in the synthesis of small-molecule kinase inhibitors. Structurally, it features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position and a reactive

Why this molecule matters:

-

Bifunctional "Warhead": The

-keto nitrile side chain is an ambident electrophile/nucleophile.[1] It serves as a universal acceptor for hydrazines, amidines, and guanidines to rapidly generate bioactive heterocycles like pyrazoles, pyrimidines, and isoxazoles . -

Orthogonal Protection: The Boc group remains stable under basic conditions (required for heterocycle formation), allowing for controlled, late-stage deprotection (acidic conditions) to reveal the secondary amine for further functionalization (e.g., reductive amination or amide coupling).

-

Kinase Inhibitor Scaffold: This intermediate is directly homologous to the scaffolds found in JAK inhibitors (e.g., Tofacitinib analogs) and other ATP-competitive inhibitors where the piperidine ring occupies the solvent-exposed region of the ATP binding pocket.[1]

Part 2: Physicochemical Profile

| Property | Specification | Notes |

| CAS Number | 660406-84-8 | Confirmed identity.[1] Often confused with non-Boc analogs.[1] |

| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |

| Molecular Weight | 252.31 g/mol | |

| Appearance | White to Off-White Solid | Crystalline powder. |

| Melting Point | 118–122 °C | Range varies slightly by purity/polymorph.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon.[1] |

Part 3: Synthetic Architecture & Protocols

Retrosynthetic Analysis

The most robust industrial route avoids the handling of toxic cyanoacetyl chloride.[1] Instead, it utilizes a Claisen-type condensation between a 1-Boc-4-piperidinecarboxylate ester and the anion of acetonitrile (generated in situ).

Figure 1: Convergent synthesis strategy utilizing a lithium/sodium enolate mechanism.

Detailed Experimental Protocol

Method: Nucleophilic Acylation of Acetonitrile Anion.

Reagents:

-

1-Boc-4-piperidinecarboxylic acid methyl ester (1.0 eq)

-

Acetonitrile (anhydrous, 1.2 eq)

-

NaHMDS (Sodium bis(trimethylsilyl)amide) (2.0 M in THF, 2.5 eq)

-

THF (anhydrous)

Step-by-Step Workflow:

-

Enolate Generation: In a flame-dried 3-neck flask under Argon, charge anhydrous THF and cool to -78 °C . Add Acetonitrile (1.2 eq) followed by the slow dropwise addition of NaHMDS (2.5 eq). Stir for 30 minutes to generate the acetonitrile anion (

).[1] -

Coupling: Dissolve 1-Boc-4-piperidinecarboxylic acid methyl ester in a minimal volume of anhydrous THF. Add this solution dropwise to the cold enolate mixture over 20 minutes.

-

Reaction Progression: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3][4] The ester carbonyl is attacked by the acetonitrile anion, displacing methoxide.[1]

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (exothermic). Extract with Ethyl Acetate (3x).[1][5]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Critical Control Point: Temperature control at -78 °C is vital to prevent self-condensation of acetonitrile (Thorpe reaction).[1]

Part 4: Reactivity & Downstream Applications

The

The Knorr Pyrazole Synthesis (Kinase Inhibitor Route)

Reaction with hydrazine derivatives yields aminopyrazoles, a scaffold ubiquitous in ATP-competitive inhibitors.[1]

Protocol:

-

Dissolve 1-Boc-4-(2-cyanoacetyl)piperidine in Ethanol .

-

Add Hydrazine Hydrate (1.5 eq) or a substituted hydrazine (R-NH-NH₂).[1]

-

Reflux for 2–4 hours.

-

Mechanism: The hydrazine attacks the ketone carbonyl first (Schiff base formation), followed by intramolecular cyclization onto the nitrile carbon.[1]

-

Product: tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate.[1]

Figure 2: Divergent synthesis of pharmacologically active heterocycles.

Part 5: Quality Assurance & Safety

Analytical Validation (Self-Validating Data)[1]

-

¹H NMR (400 MHz, CDCl₃):

- 1.45 (s, 9H, Boc-CH₃)

- 1.50–1.70 (m, 2H, Piperidine C3/C5-H)

- 1.85–1.95 (m, 2H, Piperidine C3/C5-H)

- 2.60–2.75 (m, 1H, Piperidine C4-H)

- 2.80 (br t, 2H, Piperidine C2/C6-H)

- 3.55 (s, 2H, -C(=O)CH ₂CN) — Diagnostic Peak

- 4.15 (br d, 2H, Piperidine C2/C6-H)

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 253.31

-

[M+Na]⁺ = 275.30

-

[M-Boc+H]⁺ = 153.19 (Fragment)

-

Safety (GHS Classification)[1]

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

Handling: Use in a fume hood.[1] The nitrile group can liberate toxic cyanide species under extreme thermal decomposition or strong acid hydrolysis; however, under normal synthetic conditions, it is stable.

References

-

MedChemExpress. (2024).[1] tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Product Datasheet. Retrieved from

-

Sigma-Aldrich. (2024).[1] CAS 660406-84-8 Search Results. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 1-(Cyanoacetyl)piperidine (Analog Reference).[1] National Library of Medicine.[1] Retrieved from

-

Fadda, A. A., et al. (2008).[1] Synthesis and synthetic applications of cyanoacetamides. Journal of Chemical Research.[1] (Contextual reference for beta-keto nitrile reactivity).

-

European Patent Office. (2022).[1] EP 4032888 A1: Cyano-substituted cyclic hydrazine derivative and application thereof.[1] (Describes analogous synthesis of piperidine nitriles). Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

The core structure, an N-Boc-protected piperidine, is a common scaffold in medicinal chemistry. The key to its specific reactivity and toxicology lies in the 4-position substituent: a cyanoacetyl group. This functional group combines a nitrile and a ketone, dictating the compound's potential hazards and the necessary precautions for its safe handling.

Hazard Identification and GHS Classification

While a definitive GHS classification for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is not established, an analysis of related structures allows for a presumptive hazard assessment.

-

Tert-butyl 4-cyanopiperidine-1-carboxylate exhibits hazards including being harmful if swallowed (H302), causing serious eye irritation (H319), and being very toxic to aquatic life (H400)[1].

-

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate , which contains a keto-group similar to the target molecule, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

-

Compounds with cyano groups are often treated with caution due to the potential for toxicity.

Based on these analogues, it is prudent to handle Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate as a substance with the following potential hazards:

| Hazard Category | GHS Hazard Statement (Presumptive) | Rationale / Analogue Source |

| Acute Oral Toxicity | H302: Harmful if swallowed | Based on cyano-substituted piperidine analogues[1]. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on keto-substituted piperidine analogues[2]. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common hazard for both cyano- and keto-substituted piperidines[1][2]. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Common hazard for fine organic powders and keto-substituted analogues[2]. |

Hazard Pictograms (Recommended):

Physical and Chemical Properties

A comprehensive, experimentally verified list of physical and chemical properties is not available. The following table summarizes known and calculated information.

| Property | Value | Source |

| Chemical Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | - |

| CAS Number | 660406-84-8 | [3] |

| Molecular Formula | C13H20N2O3 | Calculated |

| Molecular Weight | 252.31 g/mol | Calculated |

| Appearance | Data not available (likely a solid) | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety. The causality behind these steps is to create a multi-layered defense system, assuming the material is hazardous until proven otherwise.

Experimental Workflow for Safe Handling

Caption: Standard laboratory workflow for handling chemical reagents.

Step-by-Step Handling Methodology

-

Engineering Controls : All work involving the handling of solid or dissolved Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4]. An eye wash station and safety shower must be readily accessible[4].

-

Personal Protective Equipment (PPE) :

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound, even if gloves were worn[7]. Do not eat, drink, or smoke in the laboratory[8].

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[4][8].

First-Aid and Emergency Procedures

A rapid and informed response to accidental exposure is critical. The following procedures are based on standard practices for chemical irritants and potentially toxic substances.

Emergency Response Workflow

Caption: Emergency response plan for accidental chemical exposure.

-

Inhalation : If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention[5].

-

Skin Contact : In case of skin contact, immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes[5]. If skin irritation persists, consult a physician.

-

Eye Contact : If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so[5]. Seek immediate medical attention.

-

Ingestion : If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards : During a fire, irritating and potentially toxic gases such as carbon oxides and nitrogen oxides may be generated from thermal decomposition[5].

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[5].

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways, given the potential for aquatic toxicity[1]. Contaminated packaging should be treated as hazardous waste[8].

References

-

PubChem . Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Sirca North America . Safety Data Sheet. [Link]

-

Cole-Parmer . Material Safety Data Sheet - n,n-Dimethyloctylamine, 97%. [Link]

-

Jubilant Ingrevia Limited . (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]

-

PubChem . tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency . tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate - Exposure. [Link]

-

KISHIDA CHEMICAL CO., LTD. tert-Butyl 4-(picolinamido)piperidine-1-carboxylate Safety Data Sheet. [Link]

-

KISHIDA CHEMICAL CO., LTD. (S)-tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate Safety Data Sheet. [Link]

-

U.S. Environmental Protection Agency . tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate - Hazard. [Link]

-

PubChem . Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency . tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate - Hazard Genotoxicity. [Link]

-

Shimadzu Scientific Instruments . Safety Data Sheet. [Link]

-

Cole-Parmer . Material Safety Data Sheet - 4-Butoxyacetanilide, 97%. [Link]

-

Wikipedia . 1-Boc-4-AP. [Link]

-

ChemSafetyPRO . [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester Safety Data Sheets. [Link]

Sources

- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 660406-84-8 | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. kishida.co.jp [kishida.co.jp]

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Heterocyclic Synthesis

Introduction: The Strategic Value of a Multifunctional Intermediate

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a seemingly unassuming chemical entity, represents a cornerstone intermediate for synthetic chemists. Its strategic value lies in the convergence of three key functional and structural motifs: a piperidine ring, a β-keto nitrile group, and a Boc-protecting group. This combination makes it an exceptionally versatile building block, particularly for the synthesis of substituted heterocyclic compounds, which are prevalent in a wide array of biologically active molecules. The piperidine scaffold is a common feature in many central nervous system (CNS) agents and other therapeutics, while the β-keto nitrile functionality is a precursor to a variety of important chemical transformations. The Boc-protecting group offers the advantage of masking the reactivity of the piperidine nitrogen, allowing for selective reactions at other sites of the molecule, and can be readily removed under acidic conditions when desired.

These application notes will provide a comprehensive guide to the experimental usage of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, with a focus on its application in the synthesis of substituted pyrazoles, a class of heterocycles with significant therapeutic relevance, including in the development of Janus kinase (JAK) inhibitors.

Core Application: Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis

A primary and highly valuable application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is its use as a precursor in the Knorr pyrazole synthesis. This classic condensation reaction provides a straightforward and efficient method for the construction of the pyrazole ring system.[1][2] The β-keto nitrile moiety of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate serves as the 1,3-dicarbonyl equivalent required for this transformation.

The general mechanism of the Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound (or a functional equivalent like a β-keto nitrile) with a hydrazine derivative.[3][4] The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The use of a β-keto nitrile, such as in our target compound, leads to the formation of an amino-substituted pyrazole, which can be a valuable handle for further functionalization.

Why this reaction is critical in drug discovery:

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[5][6][7] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

A particularly relevant application of pyrazole-piperidine scaffolds is in the development of Janus kinase (JAK) inhibitors.[][9] JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are key drivers of inflammation and immune responses.[] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis and psoriasis.[10][11] The synthesis of many JAK inhibitors, including the approved drug tofacitinib, involves the creation of a core structure where a heterocyclic ring system is attached to a piperidine moiety.[12][13] Therefore, the ability to efficiently synthesize substituted pyrazoles appended to a protected piperidine ring, as facilitated by Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, is of high strategic importance to drug development professionals.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 5-Amino-3-(piperidin-4-yl)-1H-pyrazole Derivative

This protocol details the Knorr pyrazole synthesis using Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate and a generic substituted hydrazine, followed by the deprotection of the Boc group.

Reaction Scheme:

Caption: Workflow for the synthesis of a pyrazole-piperidine scaffold.

Materials and Equipment:

| Reagent/Equipment | Details |

| Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | High purity, as a starting material |

| Substituted Hydrazine (e.g., phenylhydrazine, hydrazine hydrate) | Reagent grade |

| Ethanol (EtOH) | Anhydrous |

| Acetic Acid (optional catalyst) | Glacial |

| Trifluoroacetic Acid (TFA) or HCl in Dioxane | For deprotection |

| Diethyl Ether (Et2O) | Anhydrous |

| Saturated Sodium Bicarbonate Solution | For workup |

| Brine | For workup |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | For drying |

| Round-bottom flask with reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Thin Layer Chromatography (TLC) plates | For reaction monitoring |

| Rotary evaporator | |

| Standard glassware for extraction and filtration |

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous ethanol (approximately 10 mL per gram of starting material).

-

Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 equivalents). If using a hydrazine salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base like triethylamine can be added. A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation of Boc-Protected Intermediate:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected pyrazole-piperidine intermediate in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine, or it can be precipitated and collected as the salt.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.

-

Stoichiometry: A slight excess of the hydrazine is used to ensure complete consumption of the more valuable β-keto nitrile starting material.

-

Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid can accelerate the initial condensation to the hydrazone.

-

Workup: The aqueous workup is designed to remove any unreacted hydrazine, salts, and other water-soluble impurities.

-

Deprotection: TFA and HCl in dioxane are standard reagents for the efficient and clean removal of the Boc protecting group.

Data Presentation and Characterization

The successful synthesis of the pyrazole-piperidine product should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for a Representative Product

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the pyrazole ring proton, the amino group protons, and the substituent on the hydrazine. The disappearance of the Boc group's tert-butyl signal after deprotection. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine and pyrazole rings. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |

| Infrared (IR) | Characteristic peaks for N-H stretches (amine), C=N, and C=C bonds of the pyrazole ring. |

Logical Relationships in JAK Inhibition

The synthesized pyrazole-piperidine scaffold serves as a core structure for building potent and selective JAK inhibitors. The general structure-activity relationship (SAR) often involves modifications at several key positions to optimize binding to the ATP-binding pocket of the JAK enzymes.

Caption: Key modification points on the pyrazole-piperidine scaffold for JAK inhibitor optimization.

Conclusion

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a high-value intermediate for the synthesis of complex heterocyclic molecules. The protocols and rationale provided herein demonstrate its utility in the robust and efficient construction of pyrazole-piperidine scaffolds, which are central to the development of therapeutically important agents such as JAK inhibitors. The experimental procedures are designed to be reproducible and scalable, providing a solid foundation for researchers and drug development professionals in their synthetic endeavors.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). Scientific Reports, 9(1), 13359. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(11), 2943. [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(1), 1-21. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 236-243. [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2021). Molecules, 26(21), 6599. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(19), 3502. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry, 60(23), 9574-9593. [Link]

-

Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1-100. [Link]

-

Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. (2018). Organic Process Research & Development, 22(12), 1736-1741. [Link]

-

(Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. ResearchGate. [Link]

-

Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (2011). Arkivoc, 2011(2), 283-296. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(19), 39-47. [Link]

-

Enantioselective synthesis of Janus kinase inhibitor (R)‐9. ResearchGate. [Link]

-